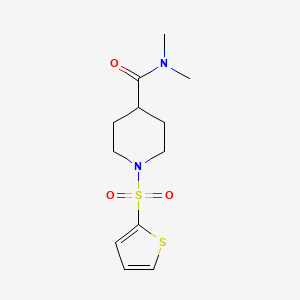

N,N-dimethyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves complex reactions that create hyperbranched polymers and involve reactions with dimethylformamide and various chlorides. Key methods include polyaddition reactions and reactions of amino-thieno pyridine with dimethylformamide/phosphoroxide chloride, showcasing the compound's role in creating biologically active derivatives and polymers with potential applications in material science and biochemistry (Yan & Gao, 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including X-ray diffraction, which confirms the structures and provides insights into the conformation and geometry of the molecules. These studies have revealed that compounds like 1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl)-diphenyl-methanol, with related structural motifs, crystallize in specific systems and exhibit distinct inter- and intramolecular hydrogen bonding patterns, contributing to their stability and reactivity (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N,N-dimethyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide derivatives demonstrate their versatility. For example, the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines leads to the competitive formation of various heterocyclic structures, showcasing the reactivity and potential for generating a wide range of chemical entities from a single precursor. These reactions are instrumental in synthesizing complex molecules with potential biological activities (Tornus, Schaumann, & Adiwidjaja, 1996).

Physical Properties Analysis

The physical properties of compounds related to N,N-dimethyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, such as solubility in water and organic solvents, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the functional groups and overall polarity, affecting their interaction with different solvents and their role in synthesis and application processes (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and participation in catalytic processes, are defined by the compound's functional groups and electronic configuration. Studies on related compounds highlight their role as catalysts in reactions, such as the enantioselective hydrosilylation of N-aryl imines, demonstrating the compound's utility in synthesizing enantioselective substances with high yields and selectivity (Wang et al., 2006).

Applications De Recherche Scientifique

Hyperbranched Polymers Synthesis

Hyperbranched polymers represent a significant area of research due to their unique properties and applications. N,N-dimethylformamide, a solvent related in structure to N,N-dimethyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, plays a crucial role in the synthesis of hyperbranched polysulfone−amine polymers. These polymers, characterized by their solubility in both water and organic solvents like chloroform and N-methyl-2-pyrrolidone, are synthesized via polyaddition reactions without the need for catalysts. Such materials could have implications in various fields, including filtration and drug delivery systems (D. Yan & Chao Gao, 2000).

Enhancement of Solar Cell Performance

In the domain of renewable energy, the manipulation of polymer morphology using solvents like dimethyl sulfoxide (DMSO) has been explored to improve the photovoltaic performance of solar cells. The study conducted by T. Chu et al. (2011) demonstrates how varying concentrations of DMSO in the solution of poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) influences the aggregation of polymer chains. This aggregation leads to enhanced domain structure and hole mobility, significantly improving the power conversion efficiency of solar cells. Such insights are pivotal for advancing solar energy technology (T. Chu et al., 2011).

Antibacterial Compound Development

The development of new antibacterial agents is crucial in the fight against drug-resistant bacteria. N,N-Diethylamide bearing sulfonamides, synthesized through amidation of benzenesulfonamide precursors, have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus. This research opens new avenues for the creation of effective antibacterial compounds, highlighting the potential of sulfonamide derivatives in medical applications (O. Ajani et al., 2013).

Flux-Enhanced Reverse Osmosis Membranes

The role of DMSO as an additive in the fabrication of thin-film-composite (TFC) membranes for reverse osmosis (RO) applications is another area of interest. The addition of DMSO alters the morphological and molecular characteristics of aromatic polyamide thin films, enhancing water permeability without compromising salt rejection. This finding is essential for the development of more efficient water purification technologies (S. Kwak, Soo Gyung Jung, & S. -. Kim, 2001).

Enantioselective Catalysis

Enantioselective catalysis is a critical process in the synthesis of chiral compounds, which are important in pharmaceuticals and agrochemicals. N,N-Dimethylaminoethyl bearing compounds have been explored for their catalytic efficiency in the hydrosilylation of N-aryl imines, demonstrating high yields and enantioselectivities. Such research contributes to the advancement of synthetic methodologies that are crucial for the production of enantiomerically pure substances (Zhouyu Wang et al., 2006).

Propriétés

IUPAC Name |

N,N-dimethyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S2/c1-13(2)12(15)10-5-7-14(8-6-10)19(16,17)11-4-3-9-18-11/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQYDUPSDDYMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

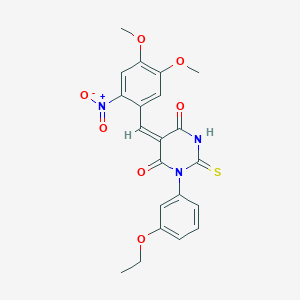

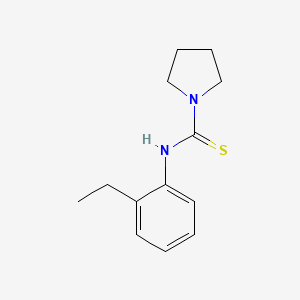

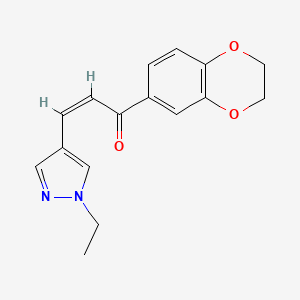

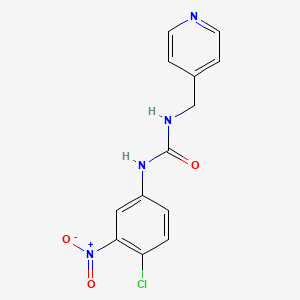

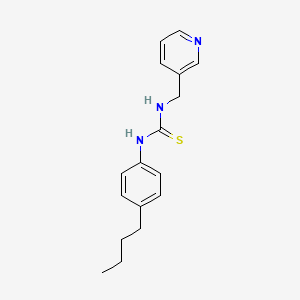

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)

![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)

![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)

![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)

![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583026.png)

![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)

![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)